molecular formula C10H21FN2 B15291285 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B15291285
M. Wt: 188.29 g/mol
InChI Key: GKUGEYPQUPDMED-UHFFFAOYSA-N
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Description

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine is a tertiary amine featuring a piperidine core substituted with a 2-fluoroethyl group at the 4-position and a propan-1-amine chain at the 1-position. Its structure combines fluorinated alkyl groups with a nitrogen-rich scaffold, making it a candidate for diverse pharmacological applications, including antiviral, anticancer, and central nervous system (CNS) modulation. The fluorine atom enhances metabolic stability and bioavailability, while the piperidine-propanamine framework facilitates receptor interactions .

Properties

Molecular Formula

C10H21FN2

Molecular Weight

188.29 g/mol

IUPAC Name

3-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C10H21FN2/c11-5-2-10-3-8-13(9-4-10)7-1-6-12/h10H,1-9,12H2

InChI Key

GKUGEYPQUPDMED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCF)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Piperidine-Propanamine Derivatives Without Fluorine
  • 3-(Piperidin-1-yl)propan-1-amine ():

    • Structure : Lacks the 2-fluoroethyl group.
    • Activity : Exhibits anti-HIV activity (EC50: 0.5–2.0 μM) and inhibits Hepatitis C NS3/4A protease (IC50: ~1.2 μM) .
    • Synthesis : Prepared via nucleophilic substitution between piperidine and acrylonitrile or bromopropyl phthalimide, achieving >95% purity .
  • N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (): Structure: Incorporates a benzyl group and methylpiperidine. Activity: Anti-HIV EC50: 0.8 μM; CC50 (cytotoxicity): >100 μM, indicating high selectivity . Synthesis: Uses borane-dimethyl sulfide in THF, yielding 36–47% purity after chromatography .
Fluorinated Analogs
  • (+)-FE@SNAP (): Structure: Contains a 2-fluoroethyl group and pyrimidinecarboxylate. Activity: MCHR1 antagonist with improved CNS penetration compared to non-fluorinated SNAP-7941. In vivo studies show enhanced receptor occupancy .
  • 3-(4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl)propan-1-amine ():

    • Structure : Substituted with a triazole ring instead of fluorine.
    • Synthesis : Prepared via tert-butyl carbamate intermediate in acetonitrile (75°C, 18 h) .
Halogen-Substituted Derivatives
  • 3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine (): Structure: Dichlorophenyl group replaces fluoroethyl. Activity: Potential antipsychotic applications via dopamine receptor modulation. Synthesis: Optimized via palladium-catalyzed cross-coupling .

Key Findings

Fluorine Impact: The 2-fluoroethyl group in 3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-(piperidin-1-yl)propan-1-amine. This is critical for CNS-targeted drugs, as seen in FE@SNAP’s improved receptor binding .

Synthetic Efficiency: Fluorinated derivatives often require multi-step synthesis (e.g., FE@SNAP’s reductive alkylation), whereas non-fluorinated analogs achieve higher purity via simpler routes (e.g., nucleophilic substitution in ) .

Bioactivity Trade-offs : While fluorination improves pharmacokinetics, it may reduce solubility. For example, dichlorophenyl analogs () show superior solubility but lower CNS penetration .

Biological Activity

3-(4-(2-Fluoroethyl)piperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of a fluorinated ethyl group and a piperidine ring, suggest that it may interact with various biological targets, influencing multiple physiological processes.

Structural Characteristics

The compound is characterized by the following structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's basicity and potential interactions with biological receptors.
  • Fluoroethyl Substituent : The presence of fluorine enhances lipophilicity and may improve receptor binding affinity compared to non-fluorinated analogs.
  • Propan-1-amine Moiety : This functional group may influence the compound's pharmacokinetics and pharmacodynamics.

Biological Activities

Research indicates that compounds with similar piperidine frameworks exhibit diverse biological activities, including:

  • Anticancer Properties : Piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Effects : Some studies report that these compounds possess antibacterial and antifungal activities.
  • Neurological Applications : The modulation of neurotransmitter systems indicates potential use in treating neurological disorders.

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. For instance, the incorporation of fluorine can modulate the compound's basicity, affecting its binding affinity to targets such as serotonin receptors or other neurotransmitter systems.

Table 1: Comparative Biological Activity of Piperidine Derivatives

Compound NameActivity TypeReference
3-Amino-1-(4-methylpiperidin-1-yl)propan-1-oneAnticancer
4-Fluoro-N-(piperidin-4-yl)butanamideAntimicrobial
2-Fluoro-N,N-diethylpiperidinamineNeurological

Study on Fluorination Effects

A study published in PubMed explored the effects of fluorination on piperidine derivatives, finding that the introduction of fluorine significantly enhances receptor binding and selectivity for serotonin receptors. This suggests that similar modifications in this compound could lead to improved pharmacological profiles .

The biochemical properties of this compound include:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cellular Effects : It influences cellular signaling pathways, gene expression, and metabolism, potentially leading to altered cell proliferation and apoptosis.

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